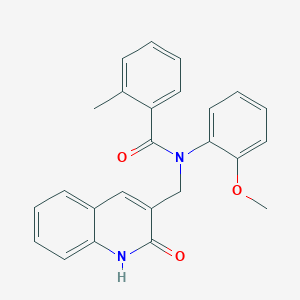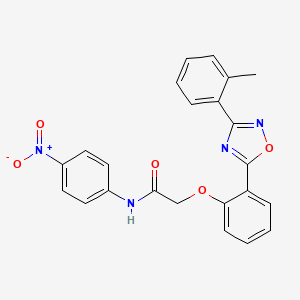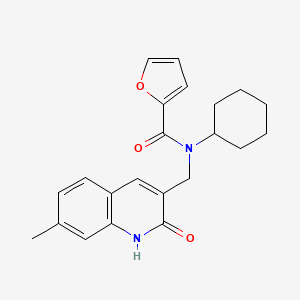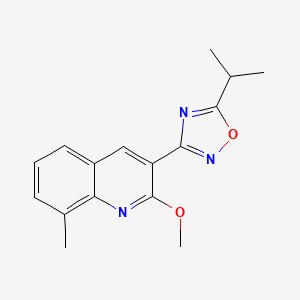
5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IQ-1S and has a molecular weight of 311.4 g/mol.
Mecanismo De Acción
The mechanism of action of IQ-1S involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by IQ-1S leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that IQ-1S can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, IQ-1S has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IQ-1S is its ease of synthesis, making it readily available for research purposes. Additionally, this compound has shown promising results in various preclinical studies, making it a potential candidate for further development. However, one of the limitations of IQ-1S is its low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on IQ-1S. One of the most important directions is the evaluation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Moreover, the development of more efficient synthesis methods and analogs of IQ-1S may lead to the discovery of more potent and selective compounds with improved bioavailability and efficacy.
In conclusion, IQ-1S is a promising compound with potential applications in various scientific fields. Its inhibition of the Wnt/β-catenin signaling pathway makes it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully explore the potential of this compound and its analogs.
Métodos De Síntesis
IQ-1S can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2-methoxy-8-methylquinoline-3-carboxylic acid with isopropylamine and thionyl chloride to form the corresponding amide. This amide is then reacted with hydroxylamine hydrochloride and acetic anhydride to obtain the final product, IQ-1S.
Aplicaciones Científicas De Investigación
IQ-1S has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of IQ-1S is in the field of cancer research. Studies have shown that IQ-1S can inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is known to play a crucial role in the development and progression of various types of cancer.
Propiedades
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)15-18-14(19-21-15)12-8-11-7-5-6-10(3)13(11)17-16(12)20-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFATQZBSFFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

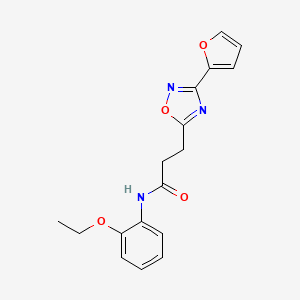
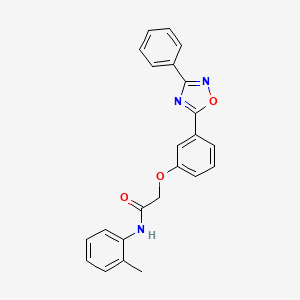
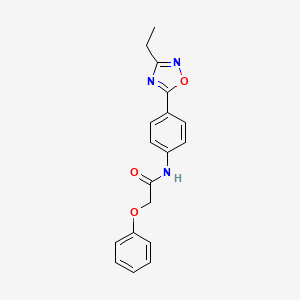
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)
![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)


![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
